N-(2-fluorophenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
説明
特性
IUPAC Name |
N-(2-fluorophenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN7O/c21-16-3-1-2-4-17(16)24-20(29)28-13-11-27(12-14-28)19-6-5-18(25-26-19)23-15-7-9-22-10-8-15/h1-10H,11-14H2,(H,24,29)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBSGUCTDKAXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-fluorophenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure features a piperazine core substituted with a pyridazinone and a fluorophenyl moiety, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H20FN7O
- Molecular Weight : 393.426 g/mol
- Purity : Typically ≥95% .
The biological activity of N-(2-fluorophenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is primarily attributed to its interaction with various biological targets:
-
Inhibition of Enzymatic Activity :
- This compound has been shown to inhibit specific hydrolases, particularly α/β-hydrolase domain-containing proteins (ABHDs). For instance, it demonstrated potent inhibition against ABHD4 with an IC50 value as low as 0.03 µM, indicating strong potential for therapeutic applications in modulating lipid metabolism and inflammation .
- Monoamine Oxidase Inhibition :
Biological Activity Data
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| ABHD4 Inhibition | Hydrolase | 0.03 | |
| MAO-B Inhibition | Monoamine Oxidase | 0.013 | |
| Cytotoxicity in L929 Cells | Fibroblast Cell Line | 120.6 (T6) |
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of N-(2-fluorophenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide:
- Neuroprotective Effects :
-
Anticancer Activity :
- Compounds containing similar structural features have been tested for anticancer properties, demonstrating cytotoxic effects against various cancer cell lines. The cytotoxicity profile indicates that while some derivatives are non-toxic at lower concentrations, others exhibit significant cell death at higher doses .
- Inflammatory Response Modulation :
類似化合物との比較
The compound shares structural motifs with several analogs, primarily in the piperazine-carboxamide framework and heterocyclic substituents. Below is a detailed comparison based on substituent variations, physicochemical properties, and biological activities.
Structural and Substituent Variations
Table 1: Key Structural Features of Analogs
Key Observations:
- Fluorine Substitution : The query compound and ML267 share fluorine atoms but differ in positioning (2-fluorophenyl vs. trifluoromethylpyridine). Fluorine enhances metabolic stability and binding affinity in many drug candidates.
- Heterocyclic Diversity : PKM-833 incorporates a chroman ring (associated with improved brain penetration), while the query compound uses pyridazine-pyridine linkages, which may influence solubility and target selectivity.
- Urea vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*LogP values estimated using fragment-based methods.
Key Observations:
- Molecular Weight : The query compound (393.42 g/mol) is lighter than PKM-833 (463.41 g/mol) and Compound 8b (530.90 g/mol), suggesting better bioavailability under Lipinski’s rules.
- Melting Points : Compounds 8b and 8c exhibit high melting points (>240°C), indicative of crystalline stability, whereas data for the query compound is lacking.
- Lipophilicity : PKM-833 and Compound 8b have higher LogP values, likely due to trifluoromethyl and benzoyl groups, which may enhance membrane permeability but reduce aqueous solubility.
Table 3: Pharmacological Profiles of Analogs
Key Observations:
- Potency: PKM-833 demonstrates nanomolar FAAH inhibition, far exceeding the activity of other analogs. Its chroman ring may contribute to brain penetration and sustained target engagement.
- Target Diversity : The query compound’s pyridazine-pyridine motif aligns with kinase inhibitors (e.g., p38 MAP kinase inhibitors ), but its exact target remains unconfirmed.
- Bacterial vs. Mammalian Targets : ML267 and PKM-833 highlight the structural flexibility of piperazine-carboxamides in addressing divergent biological systems.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
